[2,2-Dimethyl-5-(2-methylideneoct-3-en-1-yl)-1,3-dioxan-5-yl]acetaldehyde
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Overview
Description
[2,2-Dimethyl-5-(2-methylideneoct-3-en-1-yl)-1,3-dioxan-5-yl]acetaldehyde is a complex organic compound with a unique structure that combines elements of dioxane and acetaldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-Dimethyl-5-(2-methylideneoct-3-en-1-yl)-1,3-dioxan-5-yl]acetaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane with an appropriate aldehyde under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature environment to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product typically involves distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
[2,2-Dimethyl-5-(2-methylideneoct-3-en-1-yl)-1,3-dioxan-5-yl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dioxane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted dioxane derivatives.
Scientific Research Applications
[2,2-Dimethyl-5-(2-methylideneoct-3-en-1-yl)-1,3-dioxan-5-yl]acetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2,2-Dimethyl-5-(2-methylideneoct-3-en-1-yl)-1,3-dioxan-5-yl]acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dioxane ring can also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-7-hydroxy-chroman-2,4-dione: Similar in having a dioxane-like structure.
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole: Similar in having a complex ring structure.
Properties
CAS No. |
656835-31-3 |
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Molecular Formula |
C17H28O3 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-[2,2-dimethyl-5-(2-methylideneoct-3-enyl)-1,3-dioxan-5-yl]acetaldehyde |
InChI |
InChI=1S/C17H28O3/c1-5-6-7-8-9-15(2)12-17(10-11-18)13-19-16(3,4)20-14-17/h8-9,11H,2,5-7,10,12-14H2,1,3-4H3 |
InChI Key |
FYDMMVPRSBCDMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(=C)CC1(COC(OC1)(C)C)CC=O |
Origin of Product |
United States |
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